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molecular formula C8H12O4S B8378944 1,4-Dioxa-8-thiaspiro[4.5]decane-6-carboxylic acid

1,4-Dioxa-8-thiaspiro[4.5]decane-6-carboxylic acid

Cat. No. B8378944
M. Wt: 204.25 g/mol
InChI Key: OCBDUACINCGEHB-UHFFFAOYSA-N
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Patent
US06803384B2

Procedure details

A solution of 1,4-dioxa-8-thiaspiro[4.5]decane-6-carboxylic acid, methyl ester (prepared according to Baldwin, J. J. et al. U.S. Pat. No. 4,803,286; 30.00 g, 0.137 mol) in ethanol (500 mL) and a solution of potassium hydroxide (16.80 g, 0.299 mol) in ethanol (300 mL) were combined and heated under reflux for 7 h. The solution was concentrated in vacuo and water was added. The mixture was extracted with ether, and the ether layer was discarded. The aqueous layer was made acidic and extracted with ether. The ether layers were washed, dried, and evaporated, and the residue was recrystallized from benzene/hexane to give 1,4-dioxa-8-thiaspiro[4.5]decane-6-carboxylic acid (17.8 g, 63%) as white crystals, mp 99-101° C.
Name
1,4-dioxa-8-thiaspiro[4.5]decane-6-carboxylic acid, methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][S:8][CH2:7][CH:6]2[C:11]([O:13]C)=[O:12])[O:4][CH2:3][CH2:2]1.[OH-].[K+]>C(O)C>[O:4]1[C:5]2([CH2:10][CH2:9][S:8][CH2:7][CH:6]2[C:11]([OH:13])=[O:12])[O:1][CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
1,4-dioxa-8-thiaspiro[4.5]decane-6-carboxylic acid, methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12C(CSCC2)C(=O)OC
Step Two
Name
Quantity
16.8 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 h
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo and water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether layers were washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from benzene/hexane

Outcomes

Product
Name
Type
product
Smiles
O1CCOC12C(CSCC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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